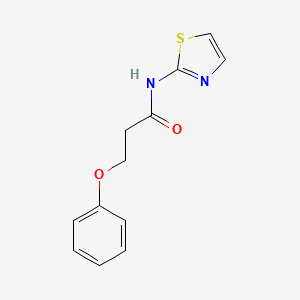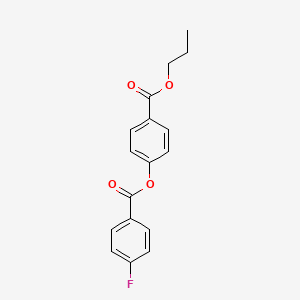
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a methyl-substituted oxazole ring, and a butanamide backbone
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide could have several applications:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a bioactive compound in drug discovery or as a probe in biochemical studies.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Oxazole Ring Formation: The phenoxy intermediate is then subjected to cyclization reactions to form the oxazole ring.
Amidation: The final step involves the reaction of the oxazole intermediate with a butanoyl chloride derivative to form the butanamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the phenoxy ring.
Reduction: Reduction reactions could target the oxazole ring or the amide group.
Substitution: The chlorinated phenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups into the phenoxy ring.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar compounds might include other phenoxy derivatives or oxazole-containing molecules
List of Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
- 2-(4-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
- 2-(4-chloro-3-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-4-13(15(19)17-14-8-10(3)21-18-14)20-11-5-6-12(16)9(2)7-11/h5-8,13H,4H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQYGDTLZOMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4611015.png)

![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B4611038.png)
![methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4611045.png)
![5-bromo-N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B4611060.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B4611074.png)
![(2Z)-2-{3-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4611081.png)
![2-{[4-ETHYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4611092.png)
![4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4611094.png)
![ETHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B4611098.png)
![4-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4611101.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4611107.png)

